N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 1-methyl-2-oxo-1,2-dihydropyridine core linked via an amide bond to a 3-(furan-3-yl)-3-hydroxypropyl substituent. The molecule’s extended π-conjugation across the pyridone and amide groups may favor a near-planar conformation, as observed in structurally related compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . Its synthesis likely involves coupling a pyridone-carboxylic acid derivative with a furan-containing amine under activating conditions, analogous to methods used for similar carboxamides .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDOCIINDRFVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc.
Mode of Action
Furan derivatives are known to interact with their targets, leading to various biochemical changes. The compound’s interaction with its targets could involve binding to the active site, leading to conformational changes and subsequent biochemical reactions.
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways depending on their specific targets. These could include pathways related to neurotransmission, inflammation, pain perception, and others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Key Structural Differences:
- Aromatic vs. Aliphatic Substituents: The target compound’s 3-(furan-3-yl) group provides oxygen-containing aromaticity, distinct from the sulfur/nitrogen-rich benzoheterocycles in compounds like 7a or the halogenated aryl group in ’s compound. This difference influences electronic properties (e.g., furan’s electron-rich nature) and solubility.
Structural and Crystallographic Insights
- Planarity and Tautomerism: The target compound’s amide bridge likely promotes planarity, as seen in ’s compound (dihedral angle: 8.38° between aromatic rings) . The keto-amine tautomer is favored over hydroxy-pyridine forms in related structures due to resonance stabilization.
- Hydrogen-Bonding Networks: The hydroxypropyl group may participate in intermolecular hydrogen bonds, contrasting with ’s compound, which forms centrosymmetric dimers via N–H⋯O bonds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of intermediates via nucleophilic substitution or condensation. For example, coupling 3-(furan-3-yl)-3-hydroxypropylamine with activated 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) .
- Step 2 : Catalytic optimization using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity and yield .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
- Key Considerations : Solvent choice (DMF or THF), temperature control (0–80°C), and reaction time (12–48 hours) significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the furan-3-yl group (δ 7.4–7.6 ppm for aromatic protons) and hydroxypropyl chain (δ 3.5–4.0 ppm for -OH and -CH₂-) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₉N₂O₄: 315.13) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions) .
- Structural Analysis : Investigate tautomeric equilibria (e.g., keto-enol tautomerism in the dihydropyridine ring) via X-ray crystallography or computational modeling (DFT), as tautomerization can alter binding affinity .
- Batch Consistency : Ensure synthetic batches are identical in purity (>95% by HPLC) and stereochemistry (if applicable) .
Q. What strategies optimize the compound’s stability in in vitro pharmacological assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation to prevent precipitation .
- pH Buffering : Maintain physiological pH (7.4) to avoid hydrolysis of the amide bond .
- Light/Temperature Control : Store solutions at -20°C in amber vials to mitigate photodegradation of the furan moiety .
Q. How do structural modifications (e.g., furan substitution or hydroxypropyl chain length) affect structure-activity relationships (SAR)?
- Methodological Answer :
- Furan Position : Replacing furan-3-yl with furan-2-yl () reduces steric hindrance, enhancing enzyme binding (e.g., CYP450 inhibition) .
- Chain Length : Shortening the hydroxypropyl group to hydroxyethyl decreases logP (improving solubility) but may reduce membrane permeability .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring increases metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
